molecular formula C12H16ClNO B5407292 1-(3-chlorobenzyl)-4-piperidinol

1-(3-chlorobenzyl)-4-piperidinol

Cat. No.: B5407292
M. Wt: 225.71 g/mol
InChI Key: HYCGORVLUBVMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorobenzyl)-4-piperidinol is a piperidine derivative characterized by a 3-chlorobenzyl substituent attached to the nitrogen atom of the piperidine ring and a hydroxyl group at the 4-position. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the aromatic chlorobenzyl group and hydrogen-bonding capacity from the hydroxyl group . The compound has been synthesized via multistep organic reactions, often involving alkylation of 4-piperidinol with 3-chlorobenzyl halides or related intermediates .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-3-1-2-10(8-11)9-14-6-4-12(15)5-7-14/h1-3,8,12,15H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCGORVLUBVMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and metabolic profiles of 1-(3-chlorobenzyl)-4-piperidinol can be contextualized by comparing it to related piperidine derivatives. Key structural variations include substituent type, position, and electronic effects, which influence biological activity, metabolic stability, and toxicity. Below is a detailed analysis:

Substituent Effects on Pharmacological Activity

  • Phencyclidine (PCP) Derivatives: Compounds such as 1-[1-(4-methylphenyl)(cyclohexyl)]-4-piperidinol (II) and 1-[1-(4-methoxyphenyl)(cyclohexyl)]-4-piperidinol (III) exhibit potent analgesic effects in rodent models, surpassing PCP in efficacy . The cyclohexyl-aryl substituents enhance steric bulk and lipophilicity, likely improving CNS penetration and NMDA receptor binding. In contrast, the 3-chlorobenzyl group in this compound may reduce CNS activity due to lower lipophilicity compared to cyclohexyl-aryl groups but could favor peripheral targets.
  • Penfluridol: This antipsychotic drug (1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol) features fluorinated aryl groups and a long plasma half-life (>190 hours in humans) due to slow hepatic metabolism involving oxidative N-dealkylation and conjugation .

Metabolic and Structural Stability

  • 1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride: The para-chlorobenzyl substituent in this compound (vs. meta in this compound) may alter metabolic pathways.
  • [1-(3-Chlorobenzyl)-4-piperidinyl]methanol: The addition of a hydroxymethyl group at the 4-position (vs. hydroxyl in this compound) increases hydrogen-bonding capacity, which could enhance solubility but reduce membrane permeability .

Electronic and Steric Effects

  • 1-(3-Chlorobenzyl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine: The imidazole substituent introduces a basic nitrogen, enabling interactions with heme-containing enzymes (e.g., cytochrome P450) or histaminergic receptors. This contrasts with the hydroxyl group in this compound, which may favor interactions with serine/threonine kinases or phosphatases .
  • The 3-chlorobenzyl group, while aromatic, lacks this extended conjugation .

Comparative Data Table

Compound Name Key Substituents Pharmacological Activity Metabolic Pathway Reference ID
This compound 3-Chlorobenzyl, 4-OH Limited data Likely oxidative N-dealkylation
Penfluridol 4-Fluorophenyl, trifluoromethylphenyl Antipsychotic Oxidative N-dealkylation, conjugation
1-[1-(4-Methylphenyl)cyclohexyl]-4-piperidinol Cyclohexyl-4-methylphenyl Analgesic (superior to PCP) Not reported
1-(4-Chlorobenzyl)piperidin-4-amine HCl 4-Chlorobenzyl, 4-NH2 Not reported Oxidative dealkylation
[1-(3-Chlorobenzyl)-4-piperidinyl]methanol 3-Chlorobenzyl, 4-CH2OH Not reported Hydroxylation, glucuronidation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.